Cas no 18801-00-8 (2-Tert-Butylanthracene)

2-Tert-Butylanthracene structure
2-Tert-Butylanthracene structure
商品名:2-Tert-Butylanthracene
CAS番号:18801-00-8
MF:C18H18
メガワット:234.3355
MDL:MFCD00003581
CID:140297
PubChem ID:87561497

2-Tert-Butylanthracene 化学的及び物理的性質

名前と識別子

    • Anthracene,2-(1,1-dimethylethyl)-
    • 2-tert-Butylanthracene
    • 2-tert-Butylanthracene Solution
    • 2-(tert-Butyl)anthracene
    • 2-t-butylanthracene
    • 2-tert.-Butyl-anthracen
    • 2-tert-butyl-anthracene
    • 2-tert-Butylanthracene1000µg
    • Anthracene,2-(1,1-dimethylethyl)
    • EINECS 242-588-3
    • Anthracene,2-tert-butyl- (6CI,7CI,8CI)
    • 2-(1,1-Dimethylethyl)anthracene
    • 2-(T-BUTYL)ANTHRACENE
    • 2-(1,1-dimethylethyl)-anthracen
    • 2-(TERT-BUTYL)ANTHRACENE 98%
    • 2-(tert-Butyl)anthracene,98%
    • Anthracene, 2-(1,1-dimethylethyl)-
    • WBPXZSIKOVBSAS-UHFFFAOYSA-N
    • 2-tertbutylanthracene
    • NS00026157
    • FT-0637752
    • 18801-00-8
    • B3541
    • CS-0320760
    • DTXSID9066419
    • T70479
    • MFCD00003581
    • AKOS015838099
    • AS-61792
    • 2-(tert-Butyl)anthracene, 98%
    • DB-044666
    • DTXCID6035940
    • 2-Tert-Butylanthracene
    • MDL: MFCD00003581
    • インチ: 1S/C18H18/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3
    • InChIKey: WBPXZSIKOVBSAS-UHFFFAOYSA-N
    • ほほえんだ: C(C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C2=C([H])C3=C([H])C([H])=C([H])C([H])=C3C([H])=C2C=1[H]

計算された属性

  • せいみつぶんしりょう: 234.14100
  • どういたいしつりょう: 234.140851
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.0157 (estimate)
  • ゆうかいてん: 146.0 to 150.0 deg-C
  • ふってん: 406.66°C (estimate)
  • フラッシュポイント: 174.7±12.8 °C
  • 屈折率: 1.6855 (estimate)
  • PSA: 0.00000
  • LogP: 5.29050
  • ようかいせい: 自信がない
  • じょうきあつ: 0.0±0.4 mmHg at 25°C

2-Tert-Butylanthracene セキュリティ情報

2-Tert-Butylanthracene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

2-Tert-Butylanthracene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161717-25g
2-Tert-Butylanthracene
18801-00-8 >98.0%(GC)
25g
¥9063.90 2023-08-31
eNovation Chemicals LLC
D756428-25g
Anthracene, 2-(1,1-dimethylethyl)-
18801-00-8 98.0%
25g
$1560 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161717-5G
2-Tert-Butylanthracene
18801-00-8 >98.0%(GC)
5g
¥2741.90 2023-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
222267-10G
2-Tert-Butylanthracene
18801-00-8 98%
10G
¥7171.55 2022-02-24
eNovation Chemicals LLC
D756428-1g
Anthracene, 2-(1,1-dimethylethyl)-
18801-00-8 98.0%
1g
$185 2024-06-07
eNovation Chemicals LLC
D756428-5g
Anthracene, 2-(1,1-dimethylethyl)-
18801-00-8 98.0%
5g
$430 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3541-1g
2-Tert-Butylanthracene
18801-00-8 98.0%(GC)
1g
¥940.0 2022-05-30
A2B Chem LLC
AB14681-5g
2-(tert-Butyl)anthracene
18801-00-8
5g
$334.00 2024-04-20
A2B Chem LLC
AB14681-25g
2-(tert-Butyl)anthracene
18801-00-8
25g
$629.00 2024-04-20
eNovation Chemicals LLC
D756428-250mg
Anthracene, 2-(1,1-dimethylethyl)-
18801-00-8 98.0%
250mg
$100 2024-06-07

2-Tert-Butylanthracene 関連文献

2-Tert-Butylanthraceneに関する追加情報

Introduction to 2-Tert-Butylanthracene (CAS No. 18801-00-8)

2-Tert-Butylanthracene, with the chemical formula C20H22, is a derivative of anthracene featuring a tert-butyl substituent at the 2-position. This compound has garnered significant attention in the field of organic chemistry and materials science due to its unique structural and electronic properties. As a polycyclic aromatic hydrocarbon (PAH), it serves as a valuable intermediate in the synthesis of various functional materials, including organic semiconductors and optoelectronic devices.

The CAS No. 18801-00-8 uniquely identifies this compound in scientific literature and industrial applications, ensuring precise classification and handling. Its molecular structure, characterized by a rigid planar system with extended π-conjugation, makes it an attractive candidate for applications in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and sensors. Recent advancements in polymer chemistry have highlighted its role as a building block for conjugated polymers, which exhibit superior charge transport properties.

In recent years, researchers have been exploring the photophysical properties of 2-Tert-Butylanthracene to develop novel luminescent materials. Studies have demonstrated that the introduction of the tert-butyl group enhances steric hindrance, which can modulate energy levels and emission characteristics. This has led to the synthesis of highly efficient fluorescent dyes used in bioimaging applications. The compound’s ability to undergo energy transfer processes has also been exploited in upconversion luminescent systems, where it acts as an acceptor molecule.

The chemical reactivity of 2-Tert-Butylanthracene has been extensively studied, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the functionalization of the anthracene core with diverse substituents, expanding its utility in medicinal chemistry and material science. For instance, palladium-catalyzed coupling reactions have been employed to introduce aryl or heteroaryl groups at specific positions, generating derivatives with tailored electronic properties.

One notable application of 2-Tert-Butylanthracene is in the field of organic electronics, where it serves as a precursor for high-performance hole-transporting materials (HTMs). Its rigid structure and electron-deficient nature facilitate efficient hole injection into emissive layers in OLED devices. Researchers have reported significant improvements in device efficiency by incorporating derivatives of 2-Tert-Butylanthracene into multilayer architectures. Additionally, its stability under ambient conditions makes it suitable for long-term device operation without degradation.

The synthesis of 2-Tert-Butylanthracene typically involves Friedel-Crafts alkylation of anthracene using tert-butyl chloride or tert-butanol in the presence of Lewis acids such as aluminum chloride or iron(III) chloride. Recent methodologies have focused on greener synthetic routes, employing catalysts like nickel complexes or transition metal-free conditions to minimize environmental impact. These advancements align with global efforts to promote sustainable chemical manufacturing practices.

In the realm of medicinal chemistry, 2-Tert-Butylanthracene derivatives have been investigated for their potential biological activities. The planar structure and aromaticity of PAHs like this compound can interact with biological targets such as DNA and proteins, leading to applications in drug discovery. While further research is needed to fully elucidate its pharmacological profile, preliminary studies suggest that certain derivatives exhibit anti-inflammatory or antioxidant properties. This has prompted investigations into structure-activity relationships (SAR) to optimize therapeutic efficacy.

The spectroscopic properties of 2-Tert-Butylanthracene make it a valuable probe for studying molecular interactions in solution and solid-state systems. Fluorescence quenching experiments have revealed insights into excited-state dynamics and energy transfer mechanisms. These studies are crucial for understanding the behavior of organic materials under operational conditions, particularly in devices where efficiency depends on precise control over energy dissipation pathways.

Future directions in research on 2-Tert-Butylanthracene include exploring its integration into next-generation nanoscale devices and developing novel composites with enhanced mechanical and thermal stability. The compound’s compatibility with other organic semiconductors has also sparked interest in hybrid systems that combine PAHs with metal oxides or quantum dots for multifunctional applications. Such innovations could pave the way for advanced technological solutions in flexible electronics and optoelectronics.

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